molecular formula C21H23NO8 B12427443 Mefenamic-d3 Acyl-Beta-D-glucuronide

Mefenamic-d3 Acyl-Beta-D-glucuronide

Cat. No.: B12427443
M. Wt: 420.4 g/mol
InChI Key: DAHIGOGKMFBIOR-SIBOGOLCSA-N
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Description

Mefenamic-d3 Acyl-Beta-D-glucuronide is a stable isotope-labeled compound used primarily in research. It is a derivative of Mefenamic acid, which is a nonsteroidal anti-inflammatory drug (NSAID). The compound is often utilized in pharmacokinetic studies to understand the metabolism and excretion of Mefenamic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mefenamic-d3 Acyl-Beta-D-glucuronide involves the glucuronidation of Mefenamic acid. This process typically includes the reaction of Mefenamic acid with a glucuronic acid derivative under specific conditions to form the glucuronide conjugate. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Mefenamic-d3 Acyl-Beta-D-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized glucuronides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mefenamic-d3 Acyl-Beta-D-glucuronide is widely used in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Mefenamic acid metabolites.

    Biology: Employed in studies to understand the metabolic pathways and excretion of Mefenamic acid.

    Medicine: Utilized in pharmacokinetic studies to determine the bioavailability and half-life of Mefenamic acid.

    Industry: Used in the development of new drugs and formulations involving Mefenamic acid

Mechanism of Action

The mechanism of action of Mefenamic-d3 Acyl-Beta-D-glucuronide involves its role as a metabolite of Mefenamic acid. Mefenamic acid binds to prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. This inhibition reduces inflammation and pain. The glucuronide conjugate is formed as part of the body’s process to excrete the drug .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mefenamic-d3 Acyl-Beta-D-glucuronide is unique due to its stable isotope labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in metabolic studies .

Properties

Molecular Formula

C21H23NO8

Molecular Weight

420.4 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[2-methyl-3-(trideuteriomethyl)anilino]benzoyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C21H23NO8/c1-10-6-5-9-13(11(10)2)22-14-8-4-3-7-12(14)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h3-9,15-18,21-25H,1-2H3,(H,26,27)/t15-,16-,17+,18-,21-/m0/s1/i1D3

InChI Key

DAHIGOGKMFBIOR-SIBOGOLCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C

Origin of Product

United States

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